N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c26-17-9-10-20-16(13-17)14-28(23(29)15-31-20)12-11-27-25(30)24-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)24/h1-10,13,24H,11-12,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOQGADIHYFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide involves multiple steps. Starting from 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-3-one, a key intermediate, the process typically involves:
Alkylation with an ethylating agent to form the N-ethylated product.
Subsequent reaction with 9H-xanthene-9-carboxamide under conditions promoting amide bond formation. Common reagents include alkyl halides and amide coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
For industrial-scale production, process optimization focuses on high yield and purity while minimizing waste. Large-scale syntheses typically use batch reactors with precise control over temperature and pH, ensuring reproducibility and cost-efficiency. Solvent selection is also crucial, often favoring greener alternatives to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide undergoes various reactions:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazepine ring.
Substitution: Electrophilic aromatic substitution reactions are possible due to the chloro substituent.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: e.g., potassium permanganate, chromates.
Reducing agents: e.g., lithium aluminum hydride.
Substitution reagents: e.g., halogenated compounds, nitrating mixtures.
Major Products
The major products vary based on reaction conditions, but typically include modified oxazepine derivatives, which may retain or lose the chloro substituent depending on reaction specifics.
Scientific Research Applications
Medicinal Chemistry
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide has been investigated for its potential therapeutic uses due to its bioactive properties.
Case Study: Anti-Cancer Activity
Research has demonstrated that compounds similar to this one can inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against colorectal cancer cell lines (HCT-116), with IC50 values ranging from 26.75 to 28.85 µg/mL, indicating significant anti-cancer potential .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
Anti-inflammatory Properties
The compound has also been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Studies indicate that it can significantly reduce these cytokine levels in vitro, suggesting potential applications in treating inflammatory conditions .
This compound is part of the benzoxazepine family, which is known for various biological activities:
Antimicrobial Activity
Research indicates that structurally similar compounds exhibit antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .
Industrial Applications
The unique chemical properties of this compound make it valuable in industrial processes:
Polymer Manufacturing
Due to its structural characteristics, this compound can be utilized in the production of specific polymers and materials that require unique chemical functionalities .
Mechanism of Action
The compound's biological activity primarily arises from interactions with specific molecular targets, such as enzymes or receptors. The chloro and oxazepine groups are crucial for its binding affinity and specificity, often engaging in hydrogen bonding and hydrophobic interactions. Pathways involved typically include inhibition of enzymes or modulation of receptor activity, influencing cellular processes.
Comparison with Similar Compounds
Substituent Effects on Xanthene Derivatives
The target compound shares a xanthene carboxamide backbone with derivatives synthesized in (e.g., compounds 15–17 ). Key differences lie in the substituents:
- Target compound : A 7-chloro-benzooxazepine-ethyl chain.
- Compounds 15–17 : (E)-Cinnamoyl groups attached to hydroxy-xanthen-9-ones (e.g., 2-, 3-, or 4-hydroxy substitutions) .
Impact :
- The ethyl linker in the target compound may increase conformational flexibility relative to rigid cinnamoyl groups.
Ring System Comparisons
Analysis :
- The nitrogen in the oxazepine ring (target) introduces hydrogen-bonding capability absent in purely oxygen-based systems () .
Physicochemical Properties
Key Observations :
- The target’s benzooxazepine and chloro substituents increase molecular weight and lipophilicity (higher XLogP3) compared to the methoxyethyl analog ().
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of benzoxazepines. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.8 g/mol. The compound features a benzo[f][1,4]oxazepine core and an indole moiety , which are known to interact with various biological targets.
Research indicates that compounds similar to this compound exhibit significant biological activities through several mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting receptor-interacting protein kinases (RIPK), which are crucial in mediating cell death pathways. In vitro studies have demonstrated that related compounds can block necroptosis induced by tumor necrosis factor (TNF), suggesting a protective role against inflammatory responses .
- Cellular Assays : In cellular assays using U937 monocytic cells, compounds within this class were found to exhibit IC50 values below 100 nM, indicating potent activity against necrotic cell death .
- Pharmacokinetics : Preliminary pharmacokinetic studies have indicated favorable absorption profiles in animal models, with good systemic exposure and half-lives conducive for therapeutic applications .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound | Target | IC50 (nM) | Comments |
|---|---|---|---|
| Compound 9 | RIPK1 | 32 ± 5.8 | Potent inhibitor; good oral bioavailability |
| Compound 10 | RIPK1 | 40 ± 16 | Similar potency; requires further optimization |
| Compound 11 | RIPK1 | 630 ± 280 | Less potent; serves as a reference |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of benzoxazepine derivatives, researchers found that this compound significantly reduced pro-inflammatory cytokine production in activated macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Case Study 2: Cancer Therapeutics
Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it effectively induced apoptosis in cancerous cells while sparing normal cells, highlighting its selective toxicity—a desirable trait for anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide, and how can side reactions be minimized?
- Methodological Answer : The benzoxazepine core can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in analogous heterocyclic systems . For the xanthene-carboxamide moiety, coupling reactions (e.g., HATU/DCC-mediated amidation) are recommended. To minimize side reactions, optimize stoichiometry (e.g., 1:1.2 molar ratio for amidation) and employ inert conditions (argon atmosphere) to prevent oxidation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm connectivity, focusing on diagnostic signals (e.g., amide protons at δ 8.5–9.5 ppm, xanthene aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (±5 ppm accuracy).
- X-ray Crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) resolves stereochemistry and confirms the benzoxazepine ring’s conformation. Crystallization in dichloromethane/hexane mixtures is advised .
Q. How should researchers assess the compound’s solubility and stability in biological assay buffers?
- Methodological Answer : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO-water mixtures (1–10% DMSO). Monitor stability via HPLC over 24–72 hours under physiological conditions (37°C, 5% CO). For pH-dependent stability, use buffers ranging from pH 2 (simulating gastric fluid) to pH 9 .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
- Purity Analysis : Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual palladium) using ICP-MS .
- Experimental Controls : Include positive/negative controls (e.g., known inhibitors) and standardize cell lines/passage numbers.
- Data Normalization : Use Z’-factor scoring to assess assay robustness and minimize batch-to-batch variability .
Q. How can computational modeling elucidate the compound’s mechanism of action and target selectivity?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against proposed targets (e.g., kinases, GPCRs). Validate with mutagenesis studies.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-target residence time.
- QSAR : Develop models using descriptors (logP, polar surface area) to correlate structure with activity .
Q. What advanced techniques are recommended for studying metabolic pathways and metabolite identification?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Monitor phase I metabolites via LC-QTOF-MS.
- Isotope Labeling : Synthesize - or -labeled analogs to track metabolic cleavage sites.
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the benzoxazepine C7 position (e.g., F, Br) or xanthene C9 (e.g., methyl, nitro) to modulate steric/electronic effects.
- Bioisosteric Replacement : Replace the amide linker with sulfonamide or urea groups to enhance metabolic stability.
- Parallel Synthesis : Use combinatorial libraries (e.g., 50–100 analogs) to rapidly assess SAR trends .
Data Analysis and Reproducibility
Q. What statistical methods are essential for analyzing dose-response and toxicity data?
- Methodological Answer :
- Dose-Response Curves : Fit data to a four-parameter logistic model (IC, Hill slope) using GraphPad Prism.
- Toxicology : Calculate LD via Probit analysis (OECD Guideline 423) and assess hepatotoxicity via ALT/AST levels in rodent models.
- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies and identify outliers .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Quality by Design (QbD) : Use DOE (e.g., Box-Behnken design) to optimize critical parameters (temperature, catalyst loading).
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
